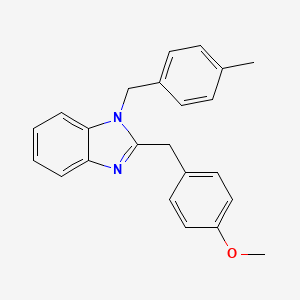![molecular formula C14H24N2O2S B5714244 ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5714244.png)
ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the metabolism of GABA in the brain.
Mécanisme D'action
Ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound can increase the levels of GABA in the brain, which can help to reduce seizures and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that this compound can increase the levels of GABA in the brain, which can help to reduce seizures and improve cognitive function. In addition, this compound has been shown to increase the expression of GABA receptors in the brain, which can enhance the effects of GABA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate in lab experiments is that it is a highly selective inhibitor of GABA transaminase, which means that it does not have significant off-target effects. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to obtain pure samples for experimentation.
Orientations Futures
There are a number of potential future directions for research on ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate. One area of focus is exploring its potential therapeutic applications in the treatment of other neurological disorders, such as anxiety, depression, and schizophrenia. Additionally, researchers may continue to investigate the biochemical and physiological effects of this compound in the brain, in order to better understand its mechanism of action and potential therapeutic benefits.
Méthodes De Synthèse
Ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One commonly used method involves the reaction of ethyl 4-piperidinecarboxylate with cyclopentyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield pure this compound.
Applications De Recherche Scientifique
Ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. Studies have shown that this compound can increase the levels of GABA in the brain, which can help to reduce seizures and improve cognitive function in patients with epilepsy.
Propriétés
IUPAC Name |
ethyl 1-(cyclopentylcarbamothioyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-2-18-13(17)11-7-9-16(10-8-11)14(19)15-12-5-3-4-6-12/h11-12H,2-10H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGGVQRHBLPOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5714163.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5714194.png)


![1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5714207.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethyl-2-furamide](/img/structure/B5714210.png)


![N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714217.png)

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5714232.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide](/img/structure/B5714242.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5714249.png)